Bis(3,4,5-trimethoxybenzoyl) peroxide
Description
Bis(3,4,5-trimethoxybenzoyl) peroxide is a synthetic organic peroxide characterized by two 3,4,5-trimethoxybenzoyl groups linked via a peroxide bridge. The 3,4,5-trimethoxy substitution on the benzoyl moiety is critical for its chemical and biological properties, as evidenced by studies showing enhanced activity in derivatives retaining this group .
Properties
Molecular Formula |
C20H22O10 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C20H22O10/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-30-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 |
InChI Key |
WWJZNGBQIGHXNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4,5-trimethoxybenzoyl) peroxide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4,5-trimethoxybenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce radicals, while reduction reactions yield alcohols.
Scientific Research Applications
Bis(3,4,5-trimethoxybenzoyl) peroxide has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.
Industry: It is used in the synthesis of various organic compounds and as a cross-linking agent in polymer production.
Mechanism of Action
The mechanism of action of Bis(3,4,5-trimethoxybenzoyl) peroxide involves the generation of radicals through the cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Peroxides
Dibenzoyl Peroxide and Halogenated Derivatives
Dibenzoyl peroxide (DBP) is a well-studied analogue lacking methoxy substituents. Key differences include:
However, its commercial use is less documented than DBP.
Functional Analogues with 3,4,5-Trimethoxybenzoyl Moieties
TMECG (3-O-(3,4,5-Trimethoxybenzoyl)-(-)-Epicatechin)
TMECG, a catechin derivative, demonstrates high bioavailability and antiproliferative activity against cancer cell lines (IC₅₀ values in low μM range) . Unlike the peroxide, TMECG’s activity stems from its ability to inhibit dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxybenzoyl group in drug design.
Reserpine Derivatives
Reserpine incorporates a 3,4,5-trimethoxybenzoyl ester group and exhibits antibacterial and antioxidant properties. Its complex structure (C₃₃H₄₀N₂O₉) enables membrane penetration, a trait shared with this compound due to lipophilic methoxy groups .
1,2,4-Triazole Antioxidants
1,2,4-Triazole derivatives synthesized using 3,4,5-trimethoxybenzoyl chloride show moderate to strong radical scavenging activity. For example, compound 8b (SC₅₀ = 49.4 μM) outperforms trolox (reference antioxidant) in DPPH assays, suggesting the trimethoxy group enhances electron donation in redox reactions .
Impact of Substituent Modifications on Activity
Evidence from isatin-based derivatives (Tables 1–2 in ) reveals:
- 5-Methoxy/5-Iodo Substitutions : Retain or slightly improve activity compared to the parent compound.
- 5-Trifluoromethoxy/5-Amino Groups: Reduce activity, indicating steric or electronic incompatibility. This underscores the sensitivity of the trimethoxybenzoyl group to structural alterations, a trend applicable to this compound’s reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
